molecular formula C9H18Si B1582742 1-Trimethylsilyl-1-hexyne CAS No. 3844-94-8

1-Trimethylsilyl-1-hexyne

Cat. No.: B1582742
CAS No.: 3844-94-8
M. Wt: 154.32 g/mol
InChI Key: SFCRJYVNDZSYCT-UHFFFAOYSA-N
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Description

1-Trimethylsilyl-1-hexyne is an organosilicon compound with the molecular formula C9H18Si. It is a trialkylsilylalkyne, characterized by the presence of a trimethylsilyl group attached to a hexyne backbone. This compound is widely used in organic synthesis due to its unique reactivity and stability.

Mechanism of Action

Target of Action

1-Trimethylsilyl-1-hexyne is a trialkylsilylalkyne . The primary targets of this compound are the molecules involved in the Sonogashira coupling reaction . This reaction is a cross-coupling process used in organic synthesis to create carbon-carbon bonds .

Mode of Action

This compound interacts with its targets through a catalyzed conversion process . Specifically, Tetrabutylammonium fluoride (TBAF) catalyzes the conversion of this compound to corresponding propargylic alcohol . Additionally, a Pd(OAc)2/L‚ HCl-catalyzed Sonogashira coupling reaction of aryl bromide with this compound has been reported .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of enynes and functionalised durene and isodurene derivatives . The compound may be used in the preparation of enynes by coupling with vinyl triflates or aryl iodide using silver salt and Pd(PPh3)4 as a catalyst . It may also be used in the preparation of functionalised durene and isodurene derivatives .

Pharmacokinetics

Its physical properties such as its boiling point (65 °c/35 mmhg) and density (0764 g/mL at 25 °C) suggest that it may have specific bioavailability characteristics .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of new carbon-carbon bonds . This is achieved through the Sonogashira coupling reaction, which allows for the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the catalyzed conversion process requires specific conditions, such as the presence of a catalyst (TBAF or Pd(OAc)2/L‚ HCl) and specific reactants . Additionally, the compound’s stability may be affected by factors such as temperature and pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Trimethylsilyl-1-hexyne can be synthesized through the reaction of 1-hexyne with chlorotrimethylsilane in the presence of a base such as butyllithium. The reaction is typically carried out in an inert atmosphere, such as argon, and at low temperatures to ensure high yields . The general procedure involves the following steps:

  • 1-Hexyne is dissolved in tetrahydrofuran and cooled to approximately -70°C.
  • Butyllithium is added dropwise to the solution, forming a lithium acetylide intermediate.
  • Chlorotrimethylsilane is then added to the reaction mixture, resulting in the formation of this compound.
  • The reaction mixture is gradually warmed to room temperature and then heated under reflux to complete the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Trimethylsilyl-1-hexyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Sonogashira coupling reactions.

    Tetrabutylammonium Fluoride: Used for the conversion to propargylic alcohols.

    Hydrosilanes: Used in hydrosilylation reactions.

Major Products Formed:

    Enynes: Formed through Sonogashira coupling.

    Propargylic Alcohols: Formed through oxidation.

    Silylated Products: Formed through hydrosilylation.

Scientific Research Applications

1-Trimethylsilyl-1-hexyne is utilized in various scientific research applications:

Comparison with Similar Compounds

  • 1-Trimethylsilyl-1-pentyne
  • 1-Trimethylsilyl-1-octyne
  • 1-Trimethylsilyl-1-decyne

Comparison: 1-Trimethylsilyl-1-hexyne is unique due to its specific chain length, which influences its reactivity and physical properties. Compared to shorter or longer chain analogs, it offers a balance between reactivity and stability, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

hex-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Si/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCRJYVNDZSYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343049
Record name 1-Trimethylsilyl-1-hexyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3844-94-8
Record name 1-Hexyn-1-yltrimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3844-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Trimethylsilyl-1-hexyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the synthetic applications of 1-Trimethylsilyl-1-hexyne in organic chemistry?

A1: this compound serves as a versatile building block in organic synthesis. One notable application is its role in stereospecific coupling reactions with vinylcopper reagents to produce conjugated enynes. For example, reacting this compound with a vinylcopper reagent derived from the corresponding alkene in the presence of 1-hexynyl(phenyl)iodonium tosylate leads to the formation of (E)-5-Phenyldodec-5-en-7-yne. [] This stereospecific coupling reaction highlights the utility of this compound in constructing complex molecules with defined stereochemistry.

Q2: Can this compound participate in reactions catalyzed by tetrabutylammonium fluoride (TBAF)?

A2: Yes, this compound readily undergoes additions to various carbonyl compounds in the presence of TBAF as a catalyst. [] This reaction proceeds efficiently at room temperature in THF, yielding valuable propargylic alcohols. The reaction exhibits good functional group tolerance, accommodating aryl groups with substituents like chloro, trifluoromethyl, bromo, and fluoro groups. This methodology offers a mild and practical route to synthesize diverse propargylic alcohols, including those bearing trifluoromethyl groups.

Q3: Are there any known methods to introduce deuterium labels using this compound as a starting material?

A3: Yes, this compound can be utilized to prepare deuterium-labeled compounds. Specifically, reacting this compound with titanium tetraisopropoxide and isopropylmagnesium chloride in the presence of deuterium gas leads to the formation of (Z)-1,2-dideuterio-1-(trimethylsilyl)-1-hexene. [] This method leverages the reactivity of an acetylene-titanium alkoxide complex formed in situ, enabling the stereoselective incorporation of deuterium atoms into the molecule.

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